3,6-Dimethyl-4-hydroxycoumarin
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Overview
Description
3,6-Dimethyl-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin . It belongs to the 4-hydroxycoumarin class of compounds, which are known for their versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds .
Synthesis Analysis
4-Hydroxycoumarin derivatives, including this compound, are principal starting materials in the area of organic synthesis . They are synthesized via multicomponent reactions . For instance, 3-aminocoumarins are synthesized via an amidation reaction as a key step from 3-aminocoumarin or 4-hydroxy-3-aminocoumarin .Molecular Structure Analysis
4-Hydroxycoumarin is a coumarin derivative with a hydroxyl group at the 4-position . It possesses both electrophilic and nucleophilic properties. The most significant reactivity is the nucleophilicity of the carbon atom at position 3 .Chemical Reactions Analysis
4-Hydroxycoumarin-based compounds are important due to their biological and pharmaceutical activities . They have shown a broad spectrum of pharmacological and physiological activities .Scientific Research Applications
Antimicrobial Activity : Derivatives of 4-hydroxycoumarin, including 3,6-Dimethyl-4-hydroxycoumarin, have shown significant antimicrobial activities. For instance, certain synthesized derivatives exhibit antibacterial activities against Gram-positive bacteria types, such as Bacillus and Staphylococcus, while their activity against Candida is much weaker. However, they did not show antimicrobial activity against some Gram-negative bacteria types like Escherichia coli and Pseudomonas aeruginosa (Završnik et al., 2008).
Biological Significance in Drug Development : Various coumarin derivatives, including 4-hydroxycoumarin, have been synthesized and evaluated for their biological significance, which includes their antibacterial activity. This research is integral to the development of new antibacterial compounds (Hamdi et al., 2006).
Diverse Molecular Applications : The use of 4-hydroxycoumarin in three-component reactions yields different products with potential applications in molecular diversity. This research illustrates the versatility of 4-hydroxycoumarin in chemical reactions (Bharti & Parvin, 2015).
Anticancer Properties : Certain coumarin derivatives, like 7-hydroxycoumarin, have shown significant anticancer effects, such as against cisplatin-resistant ovarian cancer cells. This points to the potential of coumarin derivatives in cancer treatment (Wang & Wang, 2022).
Synthesis and Antibacterial Activities : Synthesis of coumarin derivatives, including 4-hydroxycoumarin, has led to the production of compounds with notable antibacterial activities, which could be useful in treating infectious diseases (Lin et al., 2012).
Chemical and Biological Properties of Coumarin Derivatives : Studies have been conducted on the synthesis and evaluation of the chemical and biological properties of various coumarin derivatives, including 6-ethoxy-4-methylcoumarin. These studies explore their potential applications in medicinal chemistry (Çelikezen et al., 2020).
Antiviral Activity : Some 4-hydroxycoumarin derivatives have been synthesized and evaluated for their antiviral activity, showcasing their potential as therapeutic agents against various viral infections (Završnik et al., 2011).
Mechanism of Action
Target of Action
3,6-Dimethyl-4-hydroxycoumarin, also known as 4-hydroxy-3,6-dimethylchromen-2-one, is a derivative of coumarin . The primary target of this compound is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors.
Mode of Action
The compound interacts with its target by acting as an antagonist . This means it binds to the enzyme and inhibits its function.
Biochemical Pathways
The compound affects the vitamin K cycle, a biochemical pathway crucial for blood clotting . By inhibiting the function of vitamin K 2,3-epoxide reductase, the compound disrupts the cycle, leading to a decrease in the synthesis of clotting factors. This can have downstream effects such as anticoagulation .
Pharmacokinetics
Like other coumarin derivatives, it is likely to be well-absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.
Result of Action
The primary result of the compound’s action is anticoagulation . By inhibiting the synthesis of clotting factors, it can prevent the formation of blood clots. This makes it potentially useful in the treatment of conditions characterized by excessive or undesirable clotting .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds, such as metal ions, can also influence its action . It is also important to note that the compound’s action can be affected by the individual’s metabolic rate and the presence of other medications .
Safety and Hazards
Future Directions
4-Hydroxycoumarins are some of the most versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities . Therefore, the future directions of 3,6-Dimethyl-4-hydroxycoumarin could involve further exploration of its synthesis methods, biological evaluation, and fluorescence study .
Biochemical Analysis
Biochemical Properties
4-Hydroxycoumarin possesses both electrophilic and nucleophilic properties . The most significant reactivity is the nucleophilicity of the carbon atom at position 3 . The oxygen atom of the hydroxyl group remains the main site for attack by acylating and alkylating agents .
Cellular Effects
4-Hydroxycoumarin has been shown to have effects on HepG2 cells, a type of hepatocellular carcinoma cell . It was found to decrease the proliferation and viability of HepG2 cells . Additionally, it increased the adhesion of these cells .
Molecular Mechanism
It is known that 4-Hydroxycoumarin derivatives can interact with various enzymes and proteins . For example, they have been employed as anticoagulants, antibacterials, antifungals, antivirals, antitumor agents, antiprotozoal agents, insecticides, antimycobacterials, antimutagenics, antioxidants, anti-inflammatory agents, HIV protease inhibitors, and tyrosine kinase inhibitors .
Temporal Effects in Laboratory Settings
It is known that 4-Hydroxycoumarin undergoes reactions with hydroxyl radicals in environmental conditions .
Metabolic Pathways
4-Hydroxycoumarin is involved in various metabolic pathways . It can undergo reactions such as hydroxylation, methylation, and glycosylation, which may lead to altered biological activities compared with the parent compound .
Properties
IUPAC Name |
4-hydroxy-3,6-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEAKMUSWNRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715865 |
Source
|
Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118157-94-1 |
Source
|
Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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